(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL (S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17499962
InChI: InChI=1S/C16H26N4OS/c1-5-6-7-10(9-21)18-14-13-11(19-15(17)20-14)8-12(22-13)16(2,3)4/h8,10,21H,5-7,9H2,1-4H3,(H3,17,18,19,20)/t10-/m0/s1
SMILES:
Molecular Formula: C16H26N4OS
Molecular Weight: 322.5 g/mol

(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

CAS No.:

Cat. No.: VC17499962

Molecular Formula: C16H26N4OS

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL -

Specification

Molecular Formula C16H26N4OS
Molecular Weight 322.5 g/mol
IUPAC Name (2S)-2-[(2-amino-6-tert-butylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol
Standard InChI InChI=1S/C16H26N4OS/c1-5-6-7-10(9-21)18-14-13-11(19-15(17)20-14)8-12(22-13)16(2,3)4/h8,10,21H,5-7,9H2,1-4H3,(H3,17,18,19,20)/t10-/m0/s1
Standard InChI Key DXLWXNJARMBDIT-JTQLQIEISA-N
Isomeric SMILES CCCC[C@@H](CO)NC1=NC(=NC2=C1SC(=C2)C(C)(C)C)N
Canonical SMILES CCCCC(CO)NC1=NC(=NC2=C1SC(=C2)C(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Core Thienopyrimidine Scaffold

The compound’s core structure derives from 2-amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4-ol (PubChem CID: 137316323), a bicyclic heterocycle comprising a fused thiophene and pyrimidine ring . Key features include:

  • Molecular formula: C₁₀H₁₃N₃OS

  • Molecular weight: 223.30 g/mol

  • Substituents: A tert-butyl group at position 6 and an amino group at position 2 .

The thieno[3,2-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with enzymes and receptors through hydrogen bonding and π-π stacking .

Hexanol Side Chain Modification

The target compound extends the core structure via an (S)-2-aminohexan-1-ol side chain at position 4. This modification introduces:

  • Chirality: The (S)-configuration at the hexanol chain’s second carbon.

  • Hydrophilicity: The hydroxyl group enhances aqueous solubility, potentially improving bioavailability.

  • Molecular weight: Estimated at ~363.5 g/mol (core + C₆H₁₄N₂O).

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis protocol exists for the target compound, analogous thieno[3,2-d]pyrimidines are synthesized via:

  • Cyclocondensation: Thiophene esters react with nitriles to form pyrimidinones, followed by chlorination and nucleophilic substitution .

  • Side-Chain Introduction: Alkylamines or alcohols are coupled to the 4-chloro intermediate using palladium catalysis or SN2 reactions .

For example, CRT0066854—a related aPKC inhibitor—was synthesized by substituting a 4-chlorothieno[3,2-d]pyrimidine with a pyridinyl side chain .

Key Analogues and Modifications

CompoundR-Group ModificationBiological TargetSource
CRT0066854Pyridinyl side chainAtypical PKC (aPKC)
WO2009001214A2 derivativesPhenethyl/cycloalkyl groupsCalcium-sensing receptor
Target compound(S)-2-aminohexan-1-olUndetermined (see Section 3)N/A

Biological Activity and Mechanism

Calcium Receptor Antagonism

Thieno[3,2-d]pyrimidines bearing lipophilic substituents (e.g., tert-butyl) exhibit calcium-sensing receptor (CaSR) antagonism, modulating extracellular Ca²⁺ homeostasis . For instance, patent WO2009001214A2 discloses analogues with IC₅₀ values <100 nM in CaSR inhibition assays . The tert-butyl group in the target compound may enhance binding to CaSR’s hydrophobic pockets.

Kinase Inhibition

Tricyclic thieno[3,2-d]pyrimidines, such as CRT0066854, inhibit atypical protein kinase C (aPKC) isoforms (IC₅₀ = 0.6–3.2 μM) . The hexanol side chain in the target compound could mimic ATP’s ribose moiety, competing for the kinase’s ATP-binding site.

Structural Determinants of Activity

  • Amino group (position 2): Critical for hydrogen bonding with catalytic lysine residues in kinases .

  • Hydroxyl group (hexanol): May participate in polar interactions with Asp or Glu residues in target proteins.

  • Stereochemistry: The (S)-configuration likely optimizes spatial alignment with chiral binding pockets.

Pharmacological and Physicochemical Properties

Calculated Properties

PropertyValueMethod/Source
LogP (lipophilicity)~2.8 (estimated)PubChem data for core
Hydrogen bond donors3 (2× NH, 1× OH)Structure-based
Hydrogen bond acceptors5 (3× N, 1× O, 1× S)Structure-based
Solubility (aqueous)Moderate (hydroxyl group)Analogous compounds

Metabolic Stability

The tert-butyl group may reduce oxidative metabolism by cytochrome P450 enzymes, while the hydroxyl group could undergo glucuronidation .

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